molecular formula C25H29NO3 B12912567 N-(Furan-2-ylmethyl)-4'-(heptyloxy)-[1,1'-biphenyl]-4-carboxamide CAS No. 920270-11-7

N-(Furan-2-ylmethyl)-4'-(heptyloxy)-[1,1'-biphenyl]-4-carboxamide

Katalognummer: B12912567
CAS-Nummer: 920270-11-7
Molekulargewicht: 391.5 g/mol
InChI-Schlüssel: WXOIVQMZPVYBDF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(Furan-2-ylmethyl)-4’-(heptyloxy)-[1,1’-biphenyl]-4-carboxamide is a complex organic compound characterized by the presence of a furan ring, a heptyloxy group, and a biphenyl structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(Furan-2-ylmethyl)-4’-(heptyloxy)-[1,1’-biphenyl]-4-carboxamide typically involves multiple steps, including the formation of the furan ring, the introduction of the heptyloxy group, and the coupling of the biphenyl structure. Common reagents used in these reactions include furan-2-carboxylic acid, heptyl bromide, and biphenyl-4-carboxylic acid. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors and automated synthesis systems. These methods allow for the efficient and consistent production of the compound, meeting the demands of various research and industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

N-(Furan-2-ylmethyl)-4’-(heptyloxy)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form different biphenyl derivatives.

    Substitution: The heptyloxy group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as furan-2-carboxylic acid derivatives, reduced biphenyl compounds, and substituted biphenyl derivatives.

Wissenschaftliche Forschungsanwendungen

N-(Furan-2-ylmethyl)-4’-(heptyloxy)-[1,1’-biphenyl]-4-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(Furan-2-ylmethyl)-4’-(heptyloxy)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets and pathways. The furan ring and biphenyl structure allow the compound to bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to N-(Furan-2-ylmethyl)-4’-(heptyloxy)-[1,1’-biphenyl]-4-carboxamide include:

Uniqueness

The uniqueness of N-(Furan-2-ylmethyl)-4’-(heptyloxy)-[1,1’-biphenyl]-4-carboxamide lies in its specific combination of structural features, including the furan ring, heptyloxy group, and biphenyl structure. This combination provides the compound with distinct chemical and biological properties, making it a valuable tool for various research applications.

Eigenschaften

CAS-Nummer

920270-11-7

Molekularformel

C25H29NO3

Molekulargewicht

391.5 g/mol

IUPAC-Name

N-(furan-2-ylmethyl)-4-(4-heptoxyphenyl)benzamide

InChI

InChI=1S/C25H29NO3/c1-2-3-4-5-6-17-28-23-15-13-21(14-16-23)20-9-11-22(12-10-20)25(27)26-19-24-8-7-18-29-24/h7-16,18H,2-6,17,19H2,1H3,(H,26,27)

InChI-Schlüssel

WXOIVQMZPVYBDF-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCC3=CC=CO3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.